![molecular formula C22H21F3N4O2 B2485135 3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1185070-61-4](/img/structure/B2485135.png)
3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and analysis of complex organic molecules, such as spiro compounds and triazaspirodecane derivatives, play a crucial role in the development of new materials and pharmaceutical agents. These compounds often exhibit unique physical and chemical properties due to their intricate molecular structures, making them of great interest in various fields of chemistry and medicine.
Synthesis Analysis
Synthesis of spiro compounds and similar structures typically involves multi-step organic reactions, including condensation, cyclization, and functionalization processes. Techniques such as microwave-assisted synthesis have been applied for efficient construction of spirocarbocycles and related structures, offering advantages in terms of reaction speed and selectivity (Göktaş et al., 2012).
Molecular Structure Analysis
The molecular structure of spiro compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the molecular geometry, electronic structure, and interatomic distances, crucial for understanding the compound's reactivity and properties (Wang et al., 2011).
Chemical Reactions and Properties
Spiro compounds can undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and cycloadditions, due to their rich functional group content. Their reactivity is significantly influenced by the steric and electronic effects of the spirocyclic framework (Kuroda et al., 1992).
Physical Properties Analysis
The physical properties of spiro compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. Spiro compounds' rigidity and the presence of multiple chiral centers often result in complex crystalline structures with unique physical properties (Shtabova et al., 2005).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are influenced by the compound's functional groups and molecular structure. Detailed studies on the reactivity and interaction with various chemical reagents can provide insights into the compound's potential applications and mechanisms of action (Jayarajan et al., 2019).
Applications De Recherche Scientifique
Chemical Structure and Pharmacological Activity
3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is structurally analogous to pyrrolidin-2-one pharmacophores like phenylpiracetam and its methyl derivative, which have been studied for their potential as central nervous system (CNS) agents. These compounds have shown promise in facilitating memory processes and attenuating cognitive impairments associated with head traumas, stroke, aging, and related pathologies. The design, synthesis, and biological activity exploration of these compounds emphasize the relationship between the configuration of stereocenters and their biological properties, advocating the pharmacological advantages of specific enantiomers (Veinberg et al., 2015).
Significance in Drug Development
The core structure of 3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is indicative of its potential in drug development. The 1,3,4-oxadiazole moiety, for instance, is significant in the field of synthetic medicinal chemistry. It offers diverse pharmacological properties and finds applications in various domains, including as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. The review encapsulates the chemical reactivity and biological properties associated with 1,3,4-oxadiazole compounds, highlighting their broad pharmacological spectrum including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities (Rana, Salahuddin & Sahu, 2020).
Role in Supramolecular Chemistry
The compound's structural framework aligns with the versatility of benzene-1,3,5-tricarboxamides (BTAs), known for their significant role in supramolecular chemistry. The simplicity, accessibility, and comprehensive understanding of their supramolecular self-assembly behavior make BTAs essential in applications ranging from nanotechnology and polymer processing to biomedical applications. The nature of BTAs allows their utilization in the self-assembly of one-dimensional, nanometer-sized structures, making them a multipurpose building block for future applications (Cantekin, de Greef & Palmans, 2012).
Potential in CNS Acting Drugs
The presence of functional chemical groups in the compound aligns with the potential for synthesizing compounds with CNS activity. Literature emphasizes the significance of heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, forming the largest class of organic compounds with potential CNS effects. These compounds have been implicated in a range of CNS effects from depression to euphoria to convulsion, indicating the potential for developing novel CNS acting drugs (Saganuwan, 2017).
Propriétés
IUPAC Name |
3-(3-methylphenyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-14-4-2-5-15(12-14)18-19(30)28-21(27-18)8-10-29(11-9-21)20(31)26-17-7-3-6-16(13-17)22(23,24)25/h2-7,12-13H,8-11H2,1H3,(H,26,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVLCXHEUQCAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/no-structure.png)
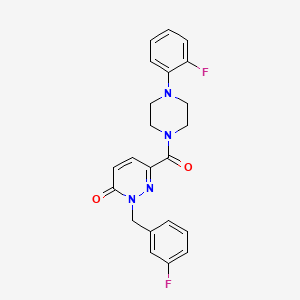
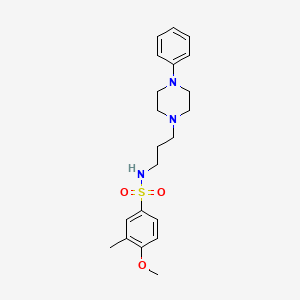
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485061.png)
![2-[3-(4-fluorophenyl)sulfonyl-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2485062.png)

![2-[(4-Chlorophenoxy)methyl]-1,4-dioxane](/img/structure/B2485064.png)

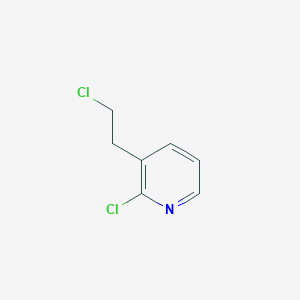

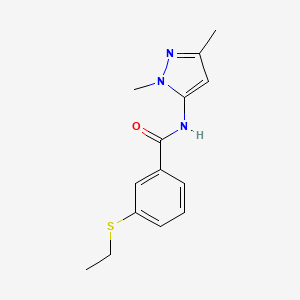
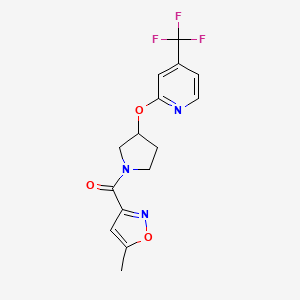
![3-[(Dimethylamino)methylene]-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B2485075.png)